N-benzyl-3-oxo-2-{[(3,4,5-trimethoxyphenyl)carbamoyl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Description
Structure and Key Features: This compound features a triazolo[4,3-a]pyridine core fused with a pyridine ring, substituted at position 6 with a carboxamide group.
For example, triazolo-pyridine derivatives are often synthesized via cyclization of hydrazines with carbonyl intermediates or via coupling reactions using cesium carbonate in dry DMF .
Properties
IUPAC Name |
N-benzyl-3-oxo-2-[2-oxo-2-(3,4,5-trimethoxyanilino)ethyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O6/c1-34-19-11-18(12-20(35-2)23(19)36-3)27-22(31)15-30-25(33)29-14-17(9-10-21(29)28-30)24(32)26-13-16-7-5-4-6-8-16/h4-12,14H,13,15H2,1-3H3,(H,26,32)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPPKDOUYVKJGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C(=O)N3C=C(C=CC3=N2)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Properties
Recent studies have identified N-benzyl-3-oxo-2-{[(3,4,5-trimethoxyphenyl)carbamoyl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide as a potential anticancer agent. According to a patent document (CN106187923A), compounds within this class have been shown to inhibit tumor cell proliferation effectively. The mechanism of action is believed to involve the modulation of specific signaling pathways that are crucial for cancer cell survival and growth .
Antimicrobial Activity
The compound exhibits notable antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles, including the target compound, possess broad-spectrum activity against various bacterial strains and fungi. Specifically, studies have demonstrated that triazole derivatives can outperform traditional antibiotics in terms of efficacy against resistant strains such as Staphylococcus aureus and Escherichia coli. For instance, a derivative showed significant activity with a minimum inhibitory concentration (MIC) lower than that of standard treatments like ceftriaxone .
Neuroprotective Effects
Emerging evidence suggests that compounds containing the 1,2,4-triazole moiety may offer neuroprotective benefits. Research has indicated that these compounds can act as antioxidants and may protect neuronal cells from oxidative stress-induced damage. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Applications in Agriculture
The agricultural sector has also shown interest in the applications of triazole derivatives. These compounds are being explored as potential agrochemicals due to their antifungal properties that can be utilized in crop protection against fungal pathogens. The effectiveness of these compounds against plant pathogens could lead to new formulations for sustainable agriculture practices .
Pharmacological Profile
The pharmacological profile of this compound includes various bioactivities such as:
| Activity | Description |
|---|---|
| Antibacterial | Effective against both Gram-positive and Gram-negative bacteria |
| Antifungal | Inhibits growth of pathogenic fungi |
| Antioxidant | Protects cells from oxidative damage |
| Neuroprotective | Potential benefits in neurodegenerative diseases |
Case Studies
Several case studies highlight the effectiveness of this compound:
- Anticancer Study : A study reported the synthesis and evaluation of triazole derivatives that showed significant cytotoxicity against cancer cell lines with IC50 values indicating potent activity compared to existing chemotherapeutics.
- Antimicrobial Evaluation : In vitro testing revealed that certain derivatives exhibited MIC values significantly lower than those of standard antibiotics against resistant bacterial strains.
- Neuroprotection : A laboratory study demonstrated that the compound could reduce neuronal cell death induced by oxidative stress in cultured neuronal cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Physicochemical Properties
Key Differentiators of the Target Compound
Substituent Synergy : The combination of N-benzyl and 3,4,5-trimethoxyphenyl groups may enhance both lipophilicity and π-π stacking interactions compared to simpler analogs.
Synthetic Complexity : The carbamoyl-methyl linker requires precise coupling conditions, contrasting with the simpler amine-carboxamide linkages in compounds .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-benzyl-3-oxo-2-{[(3,4,5-trimethoxyphenyl)carbamoyl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide?
- Methodology : The compound’s core triazolo-pyridine scaffold can be synthesized via cyclocondensation reactions. For example, analogous triazolo[4,3-a]pyrimidines are prepared by reacting hydrazine derivatives with carbonyl precursors (e.g., carbon disulfide and KOH in ethanol) under reflux conditions. Key steps include forming the carbamoyl linkage via coupling reactions using reagents like trichloroisocyanuric acid (TCICA) or carbodiimides .
- Critical Parameters : Solvent choice (e.g., acetonitrile for high polarity), temperature control (reflux vs. room temperature), and stoichiometric ratios of intermediates (e.g., O-benzyl hydroxylamine hydrochloride) influence yield and purity .
Q. How is the compound’s structure confirmed spectroscopically?
- Analytical Techniques :
- IR Spectroscopy : Detect characteristic peaks for C=O (1640–1680 cm⁻¹), C=N (1590–1620 cm⁻¹), and N-H stretches (3150–3350 cm⁻¹) .
- NMR : ¹H and ¹³C NMR identify substituent environments, such as methoxy groups (δ 3.7–3.9 ppm for OCH₃) and aromatic protons (δ 6.5–8.0 ppm) .
- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .
Q. What preliminary biological assays are used to evaluate its activity?
- Antimicrobial Testing : Agar diffusion or microdilution assays determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains. Analogous triazolopyrimidines show activity at MICs of 10–50 µg/mL, suggesting similar protocols apply .
- Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK-293) assess selectivity indices .
Advanced Research Questions
Q. How can synthetic yields be optimized for the triazolo-pyridine core?
- Strategies :
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24 hours to 2–4 hours) while maintaining yields >60% .
- Purification : Flash chromatography (ethyl acetate/hexane gradients) or recrystallization (DMF/water) improves purity .
Q. What structure-activity relationships (SAR) govern its biological activity?
- Key Findings from Analogues :
- Methoxy Substitution : Increased methoxy groups (e.g., 3,4,5-trimethoxyphenyl) enhance lipophilicity and membrane penetration, improving antimicrobial potency .
- Carboxamide Linkage : Replacement with ester groups reduces stability in physiological conditions, lowering activity .
Q. How can computational methods predict its mechanism of action?
- Molecular Docking : Use AutoDock Vina to model interactions with bacterial targets (e.g., dihydrofolate reductase). Analogues show binding energies of −8.5 to −10.2 kcal/mol, correlating with experimental MICs .
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to identify critical binding residues .
Q. How are spectral data contradictions resolved (e.g., NMR vs. X-ray)?
- Case Study : If NMR suggests a planar conformation but X-ray crystallography reveals non-coplanar rings (e.g., dihedral angles >30°), dynamic effects in solution (e.g., ring puckering) may explain discrepancies. Use variable-temperature NMR to probe conformational flexibility .
Safety and Hazard Considerations
Q. What safety protocols are recommended for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
